Carnitine acetyltransferase

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It plays a crucial role in cellular energy metabolism by catalyzing the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine and CoA . This enzyme is vital for the regulation of the acetyl-CoA/CoA ratio within cells, which is essential for various metabolic processes.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of carnitine acetyltransferase involves the expression of the CRAT gene in suitable host cells, such as Escherichia coli. The recombinant protein is then purified using affinity chromatography techniques . The enzyme can also be isolated from natural sources, such as rat liver mitochondria, through a series of purification steps including ammonium sulfate precipitation and gel filtration chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of genetically engineered microorganisms. The enzyme is then extracted and purified using advanced chromatographic techniques to ensure high purity and activity .

化学反応の分析

Types of Reactions: Carnitine acetyltransferase primarily catalyzes the transfer of acetyl groups between acetyl-CoA and carnitine. This reaction is highly reversible and does not depend on the order in which substrates bind . The enzyme does not undergo typical chemical reactions like oxidation, reduction, or substitution but rather facilitates the transfer of functional groups.

Common Reagents and Conditions: The primary reagents involved in the reaction catalyzed by this compound are acetyl-CoA and carnitine. The reaction occurs under physiological conditions, typically within the mitochondrial matrix or peroxisomes .

Major Products: The major products of the reaction catalyzed by this compound are acetylcarnitine and CoA .

科学的研究の応用

Carnitine acetyltransferase has numerous applications in scientific research:

Biochemistry and Metabolism: It is used to study the regulation of the acetyl-CoA/CoA ratio and its impact on cellular metabolism.

Industrial Biotechnology: The enzyme is used in the production of acetylcarnitine supplements, which are marketed for their potential health benefits.

作用機序

Carnitine acetyltransferase operates through a catalytic mechanism involving the His343 residue at its active site. This residue acts as a base, deprotonating the CoA thiol group or the carnitine 3’-hydroxyl group depending on the direction of the reaction . The enzyme’s structure optimizes this reaction by facilitating direct hydrogen bonding between His343 and both substrates . This mechanism ensures efficient transfer of acetyl groups, which is crucial for maintaining cellular energy homeostasis.

類似化合物との比較

Carnitine acetyltransferase is part of the carnitine acyltransferase family, which includes other enzymes such as carnitine palmitoyltransferase and carnitine octanoyltransferase . These enzymes share a common function of transferring acyl groups but differ in their substrate specificity and subcellular localization:

Carnitine Palmitoyltransferase: Prefers long-chain acyl-CoAs and is involved in the transport of fatty acids into mitochondria for β-oxidation.

Carnitine Octanoyltransferase: Prefers medium-chain acyl-CoAs and is predominantly localized in peroxisomes.

This compound is unique in its preference for short-chain acyl-CoAs and its presence in multiple cellular compartments, including the mitochondrial matrix, endoplasmic reticulum, and peroxisomes .

特性

CAS番号 |

9029-90-7 |

|---|---|

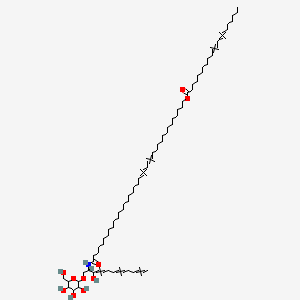

分子式 |

C79H141NO10 |

分子量 |

1265.0 g/mol |

IUPAC名 |

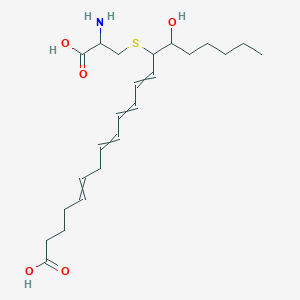

[38-[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetradeca-4,8,12-trien-2-yl]amino]-38-oxooctatriaconta-14,17-dienyl] henicosa-11,14-dienoate |

InChI |

InChI=1S/C79H141NO10/c1-3-5-7-9-11-13-14-15-16-17-38-41-44-47-51-55-59-63-67-75(84)88-68-64-60-56-52-48-45-42-39-36-34-32-30-28-26-24-22-20-18-19-21-23-25-27-29-31-33-35-37-40-43-46-50-54-58-62-66-74(83)80-71(72(82)65-61-57-53-49-12-10-8-6-4-2)70-89-79-78(87)77(86)76(85)73(69-81)90-79/h4,6,12-14,16-17,20,22,26,28,49,61,65,71-73,76-79,81-82,85-87H,3,5,7-11,15,18-19,21,23-25,27,29-48,50-60,62-64,66-70H2,1-2H3,(H,80,83) |

InChIキー |

WHVUIHNRVCVHRN-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=CCC=CCCCCCCCCCC(=O)OCCCCCCCCCCCCCC=CCC=CCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCC=CC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13397340.png)

![[(1S,2S,4R,6S,8S,11R,12S,14S,16R,17S)-2,17-dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl] acetate](/img/structure/B13397355.png)

![[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate](/img/structure/B13397358.png)

![(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B13397366.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine](/img/structure/B13397374.png)

![1-[2-(4-Bromophenyl)benzo[d]imidazo[2,1-b]thiazol-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13397394.png)